3-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
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Overview
Description
3-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a useful research compound. Its molecular formula is C23H21FN2O3S and its molecular weight is 424.49. The purity is usually 95%.
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Scientific Research Applications
Fluorinated Heterocycles Synthesis
Fluorinated heterocycles are crucial in the pharmaceutical and agrochemical industries due to their unique physicochemical properties. A study on the rhodium(III)-catalyzed C-H activation of arenes/alkenes and versatile coupling with 2,2-difluorovinyl tosylate has demonstrated a method for synthesizing various fluorinated heterocycles. This method highlights the synthetic potential of fluorinated compounds, including those similar to "3-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide" (Wu et al., 2017).
Imaging Solid Tumors
Fluorine-containing benzamide analogs, developed as ligands for positron emission tomography (PET) imaging of the sigma-2 receptor status of solid tumors, demonstrate the diagnostic potential of fluorinated benzamides in oncology. These compounds have shown high tumor uptake and acceptable tumor/normal tissue ratios, suggesting their application in tumor imaging and diagnosis (Tu et al., 2007).
Fluorescence Labeling
The synthesis and fluorescence studies of novel fluorophores for labeling oligodeoxyribonucleotides indicate the use of fluorinated compounds in enhancing fluorescence signals and hybridization affinity. This application is critical for biological research and medical diagnostics (Singh & Singh, 2007).
Cobalt-Catalyzed C-H Activation
The development of cobalt-catalyzed C-H activation/annulation reactions with fluoroalkylated alkynes to produce 3- and 4-fluoroalkylated isoquinolinones showcases a method for creating structurally diverse and potentially bioactive fluorinated compounds. This method could be applied to synthesize derivatives of "this compound" for various scientific applications (Kumon et al., 2021).
Antimicrobial and Herbicidal Activity
Synthetic efforts to combine fluorine-containing pharmacophores with other heterocyclic systems have led to the development of compounds with potential antimicrobial agents. These studies illustrate the broader applicability of fluorinated benzamide derivatives in addressing microbial resistance and enhancing agricultural productivity through herbicidal activity (Desai et al., 2013; Huang et al., 2005).
Mechanism of Action
Target of action
The compound contains a tetrahydroquinoline moiety, which is a structural feature found in many biologically active molecules . These molecules often bind to multiple receptors, which could be the case for this compound as well .
Mode of action
The exact mode of action would depend on the specific targets of the compound. Generally, compounds with this structure might interact with their targets by forming covalent bonds .
Biochemical pathways
The compound could potentially affect various biochemical pathways due to its potential to bind to multiple receptors . The exact pathways would depend on the specific targets of the compound.
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Compounds with a tetrahydroquinoline structure have been found to have various biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound’s fluoro-groups might enhance the fluorine content of the targeted structures, potentially affecting its interactions .
Properties
IUPAC Name |
3-fluoro-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O3S/c1-16-7-11-21(12-8-16)30(28,29)26-13-3-5-17-9-10-20(15-22(17)26)25-23(27)18-4-2-6-19(24)14-18/h2,4,6-12,14-15H,3,5,13H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVVQNLKFUHWLBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NC(=O)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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